(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine
CAS No.: 402958-96-7
Cat. No.: VC0124154
Molecular Formula: C19H28N4O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402958-96-7 |
|---|---|
| Molecular Formula | C19H28N4O4 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1 |
| Standard InChI Key | BZUKJNKTPCZNPM-LSDHHAIUSA-N |
Introduction
(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid is a stereochemically specific organic compound with potential applications in medicinal chemistry. This article explores its chemical properties, synthesis, and potential uses.
Basic Information
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Chemical Name: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
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CAS Number: 848777-30-0
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Molecular Formula:
Structural Features
The compound contains:
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A cyclohexyl group.
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A pyrazine ring attached to a carboxamide functional group.
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A stereochemically defined acetamido group.
These features contribute to its complex stereochemistry and potential bioactivity.
Synthesis and Characterization
The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid involves stereoselective reactions to ensure the correct spatial configuration of the molecule. Key steps include:
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Formation of the pyrazine carboxamide moiety.
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Addition of the acetamido group to the cyclohexane scaffold.
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Purification and confirmation of stereochemistry using advanced techniques like NMR spectroscopy and mass spectrometry.
Characterization data include:
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NMR Spectroscopy: Provides detailed insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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X-ray Crystallography: Used for verifying stereochemistry.
Pharmaceutical Relevance
The compound's structure suggests potential roles in:
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Enzyme inhibition due to its amide functional groups, which can interact with active sites in proteins.
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Drug development targeting diseases where pyrazine derivatives have shown efficacy, such as bacterial infections or cancer.
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